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molecular formula C17H19BrN2O3 B8516049 Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate

Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate

Cat. No. B8516049
M. Wt: 379.2 g/mol
InChI Key: GHQANGDJRQTHKF-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

On a larger scale, ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate (1925 g, 5.08 mol) was charged to the vessel with EtOH (12.5 L). 2M NaOH (12.5 L, 25.03 mol) was then added with an exotherm from 22-35° C. over the 20 minute addition. The batch was heated to 70-80° C. for 17 h at which point HPLC indicated 98.3% product and <1% starting material. The batch was concentrated in vacuo to remove EtOH and returned to the vessel. A 2M HCl solution (13 L) was then added until pH 5-6 was obtained maintaining a batch temperature below 50° C. An exotherm from 20-32° C. was observed over the 40 minute addition. A precipitate formed which was slurried at 20-25° C. for 1.5 h before filtration, washing with water until pH neutral (3×7 L). The collected solid was dried under vacuum at 70° C. to give 1794 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
1925 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 L
Type
solvent
Reaction Step One
Name
Quantity
12.5 L
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14]CC)=[O:13])=[C:5]2[NH:17][CH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[OH-].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([OH:14])=[O:13])=[C:5]2[NH:17][CH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1 |f:1.2|

Inputs

Step One
Name
Quantity
1925 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)NC1CCOCC1
Name
Quantity
12.5 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
12.5 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
A 2M HCl solution (13 L) was then added until pH 5-6
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a batch temperature below 50° C
ADDITION
Type
ADDITION
Details
An exotherm from 20-32° C. was observed over the 40 minute addition
Duration
40 min
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was slurried at 20-25° C. for 1.5 h before filtration
Duration
1.5 h
WASH
Type
WASH
Details
washing with water until pH neutral (3×7 L)
CUSTOM
Type
CUSTOM
Details
The collected solid was dried under vacuum at 70° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)O)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1794 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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